molecular formula C34H24BaCl2N4O8S2 B081788 Brilliant Red CAS No. 12238-39-0

Brilliant Red

Cat. No. B081788
Key on ui cas rn: 12238-39-0
M. Wt: 888.9 g/mol
InChI Key: JNIGYQOBELCEIZ-MAKDUZDQSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801702

Procedure details

The procedure of Example 6 is repeated, replacing the β-copper phthalocyanine pigment by 14.2 g of the azo pigment, C.I. Pigment Red 166, obtained direct from the synthesis and 0.8 g of 8-hydroxymethyltricyclo[5.2.1.02,6 ]decane [TCD alcohol M®, ex Hoechst] and grinding for 15 instead of 4 hours, to give a high yield azo pigment of the same structure which can be very readily incorporated in plastics and varnishes.
[Compound]
Name
azo
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C(Cl)=CC(S([O-])(=O)=O)=C(NN=[C:15]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:19]=[CH:18][C:16]2=O)C=1.CC1C(Cl)=CC(S([O-])(=O)=O)=C(NN=C2C3C(=CC=CC=3)C=C[C:41]2=[O:42])C=1.[Ba+2]>C1C=C2C3[N-]C(C2=CC=1)=NC1=NC(C2C1=CC=CC=2)=NC1[N-]C(=C2C=1C=CC=C2)N=C1C2C(C(=N1)N=3)=CC=CC=2.[Cu]>[OH:42][CH2:41][CH:24]1[CH2:23][CH:22]2[CH2:15][CH:25]1[CH:20]1[CH:21]2[CH2:16][CH2:18][CH2:19]1 |f:0.1.2,3.4|

Inputs

Step One
Name
azo
Quantity
14.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])NN=C2C(=O)C=CC3=CC=CC=C32.CC1=CC(=C(C=C1Cl)S(=O)(=O)[O-])NN=C2C(=O)C=CC3=CC=CC=C32.[Ba+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1C2C3CCCC3C(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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